molecular formula C23H27ClFN3O2S B2656344 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1216514-61-2

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2656344
CAS No.: 1216514-61-2
M. Wt: 464
InChI Key: SUOUMDZMYBFILJ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The structure includes a 3-morpholinopropyl chain linked to the benzothiazole nitrogen and a 3-phenylpropanamide group (Fig. 1). This compound’s design integrates multiple functional groups:

  • Morpholinopropyl moiety: Enhances solubility due to the polar morpholine ring.
  • 3-Phenylpropanamide backbone: Provides structural rigidity and possible hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S.ClH/c24-19-8-4-9-20-22(19)25-23(30-20)27(13-5-12-26-14-16-29-17-15-26)21(28)11-10-18-6-2-1-3-7-18;/h1-4,6-9H,5,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOUMDZMYBFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through a halogenation reaction, and the morpholine group is added via nucleophilic substitution. The phenylpropanamide moiety is then coupled to the thiazole ring using amide bond formation techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions, often involving the sulfur atom.

  • Reduction: Reduction reactions can be performed on the fluorine atom or other functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents, such as the morpholine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as morpholine are introduced using reagents like 3-chloropropylmorpholine.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the thiazole ring.

  • Reduction products: Reduced forms of the fluorine-containing compound.

  • Substitution products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.

  • Biology: The compound's interaction with biological systems can be studied to understand its effects on cellular processes.

  • Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom play crucial roles in this interaction, influencing the compound's binding affinity and specificity. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues from Supplier Data

and list closely related compounds with minor substituent variations (Table 1):

Compound ID Substituent at Acetamide Position Key Structural Differences
5206 () Phenylsulfonyl Sulfonyl group increases polarity and stability
5210 () Tosyl (p-toluenesulfonyl) Electron-withdrawing tosyl group enhances reactivity

Key Observations :

  • The tosyl group in 5210 may improve metabolic stability compared to the phenylsulfonyl group in 5206 due to stronger electron-withdrawing effects .
  • Both analogs retain the morpholinopropyl and 4-fluorobenzo[d]thiazole moieties, suggesting shared synthetic pathways or target specificity.

Comparison with Triazole Derivatives ()

Sulfonyl-containing triazole derivatives (e.g., compounds 7–9 in ) share structural motifs with the target compound:

  • Sulfonyl groups : Present in both classes, influencing electronic properties and binding interactions.
  • Halogen substituents : The target’s 4-fluorobenzothiazole vs. 2,4-difluorophenyl groups in triazoles .

Spectroscopic Differences :

  • IR spectra : Triazoles lack C=O stretches (~1663–1682 cm⁻¹) but retain C=S vibrations (~1247–1255 cm⁻¹), contrasting with the target’s propanamide carbonyl group .
  • Tautomerism : Triazoles exhibit thione-thiol tautomerism, absent in the rigid benzothiazole-propanamide structure.

Functional Group Comparison with Hydroxamic Acids ()

Hydroxamic acids (e.g., compounds 6–10) feature N-hydroxyamide groups, enabling metal chelation (e.g., iron) and antioxidant activity via radical scavenging (DPPH assay) . In contrast:

  • The target compound’s morpholinopropyl and fluorobenzo[d]thiazole groups prioritize lipophilicity and membrane permeability over chelation.
  • Bioactivity divergence : Hydroxamic acids are antioxidants, while benzothiazole derivatives often target enzymes or receptors.

Comparison with Pesticide Carboxamides ()

Pesticides like flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) share the benzothiazole core but differ in substituents:

  • Trifluoromethyl groups : Increase agrochemical stability vs. the target’s morpholine and propanamide groups .
  • Applications : Flubenzimine acts as an insecticide, whereas the target compound’s amide backbone may suit kinase inhibition or antimicrobial uses.

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorobenzo[d]thiazole moiety , a morpholinopropyl side chain , and a phenylpropanamide backbone, suggests diverse biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H25ClFN3O4S2
  • Molecular Weight: 514.03 g/mol
  • CAS Number: 1216740-53-2

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The compound's design allows it to modulate signaling pathways that are crucial for cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has demonstrated efficacy against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung adenocarcinoma)

Table 1: Antitumor Efficacy of this compound

Cell LineIC50 (µM)Assay TypeObservations
A4311.5MTT AssaySignificant inhibition of cell proliferation
A5492.0Flow CytometryInduction of apoptosis and cell cycle arrest
H12991.8Scratch Wound HealingReduced cell migration

Case Studies

  • Study on Apoptosis Induction
    A study evaluated the compound's ability to induce apoptosis in A431 and A549 cells. Results indicated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells .
  • Inflammatory Response Modulation
    In another investigation, the compound was tested for its effects on inflammatory cytokines in RAW264.7 macrophages. It significantly reduced the expression of IL-6 and TNF-α, indicating potential anti-inflammatory properties alongside its antitumor effects .

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